1-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-23-15(17(19,20)21)22-25(16(23)27)12-6-8-24(9-7-12)14(26)10-28-13-4-2-11(18)3-5-13/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDWOBOOOMKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key synthetic steps and optimization strategies for preparing this compound?
Answer:
The synthesis involves a multi-step sequence:
Piperidine intermediate preparation : Formation of a piperidine derivative as the core scaffold.
4-Fluorophenylthio group introduction : Achieved via nucleophilic substitution under anhydrous conditions .
Acetylation : Reaction with acetylating agents to generate the thioacetyl substituent.
Triazole ring cyclization : Cyclization of precursors (e.g., hydrazine derivatives) using reagents like carbodiimides or thionyl chloride, with temperature control (60–80°C) and solvent optimization (e.g., DMF or THF) to minimize side products .
Optimization : Yield improvements rely on pH adjustments (neutral to mildly acidic) and catalyst screening (e.g., DMAP for acylation) .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent integration (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects by-products .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (418.41 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline samples (e.g., piperidine chair conformation) .
Advanced: How can researchers resolve contradictions in proposed reaction pathways for triazole ring formation?
Answer:
Discrepancies often arise from competing cyclization mechanisms (e.g., Huisgen vs. Dimroth rearrangements). To address this:
Mechanistic Probes : Use isotopic labeling (e.g., 15N-hydrazine) to track nitrogen incorporation in the triazole ring .
Kinetic Studies : Monitor reaction progression via in-situ IR spectroscopy to identify intermediate species .
Computational Modeling : DFT calculations compare activation energies of competing pathways (e.g., B3LYP/6-31G* level) to predict dominant mechanisms .
By-Product Analysis : Isolate side products (e.g., open-chain urea derivatives) via column chromatography and characterize to infer reaction deviations .
Advanced: How should conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
Answer:
Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from general toxicity .
Selectivity Profiling : Screen against structurally related enzymes (e.g., comparing trifluoromethyl-triazole derivatives) to identify moiety-specific interactions .
Metabolite Analysis : Incubate the compound with liver microsomes to assess metabolic stability; unstable metabolites may contribute to off-target effects .
Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing 4-fluorophenylthio with methylthio) and compare activity trends .
Advanced: What methodologies determine the compound’s stability under varying experimental conditions?
Answer:
Hydrolysis Sensitivity :
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes rapidly under strong acidic/basic conditions due to thioacetyl lability .
Oxidative Stability :
- Forced Degradation : Expose to H2O2 or O2-rich environments; quantify oxidation products (e.g., sulfoxide derivatives) using LC-MS .
Thermal Stability :
- DSC/TGA : Differential scanning calorimetry identifies decomposition temperatures (>200°C), guiding storage conditions (desiccated, -20°C) .
Advanced: How can discrepancies in X-ray crystallography vs. NMR-derived structural models be reconciled?
Answer:
Conformational Flexibility : X-ray captures the solid-state conformation, while NMR reflects solution dynamics. Compare NOE (Nuclear Overhauser Effect) data with crystallographic distances to identify flexible regions (e.g., piperidine ring puckering) .
Solvent Effects : Co-crystallize with solvents (e.g., DMSO) to mimic solution-phase interactions and reduce model divergence .
DFT-MD Simulations : Perform molecular dynamics simulations in explicit solvent to bridge solid-state and solution-phase structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
